molecular formula C9H18ClN B13508573 (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride

(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride

Cat. No.: B13508573
M. Wt: 175.70 g/mol
InChI Key: YUJNJAQNHBIIRO-KUCGMDDESA-N
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Description

(1R,4S)-1,6,6-trimethylbicyclo[211]hexan-5-amine hydrochloride is a compound that belongs to the bicyclo[211]hexane family These compounds are known for their unique structural features, which include a highly strained bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the [2+2] cycloaddition of 1,5-dienes using photochemistry. This reaction is facilitated by the use of a mercury lamp, which provides the necessary energy to drive the cycloaddition process . The resulting bicyclo[2.1.1]hexane intermediate can then be further functionalized to introduce the amine group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. the use of mercury lamps can be technically challenging and may require specialized equipment and glassware . Alternative methods, such as the use of visible-light-driven photocatalysis, are being explored to improve the scalability and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amine group or other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent, and pH to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield a nitroso or nitro derivative, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study the effects of strained bicyclic structures on biological activity. It may serve as a scaffold for designing new bioactive molecules.

    Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The strained bicyclic structure can influence the binding affinity and selectivity of the compound, making it a valuable tool for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group. This combination of features makes it a valuable compound for studying the effects of strain and stereochemistry on chemical reactivity and biological activity.

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c1-8(2)6-4-5-9(8,3)7(6)10;/h6-7H,4-5,10H2,1-3H3;1H/t6-,7?,9+;/m1./s1

InChI Key

YUJNJAQNHBIIRO-KUCGMDDESA-N

Isomeric SMILES

C[C@]12CC[C@H](C1N)C2(C)C.Cl

Canonical SMILES

CC1(C2CCC1(C2N)C)C.Cl

Origin of Product

United States

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